3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid
Overview
Description
3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid, also known as CPMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPMA is a member of the benzoic acid family and is widely used in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid is not fully understood. However, it has been suggested that 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid inhibits the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. It has also been suggested that 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid modulates the immune system and reduces inflammation by inhibiting the production of cytokines.
Biochemical and Physiological Effects:
3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid is also highly soluble in water, making it easy to administer in experiments. However, 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has some limitations. It has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid. One potential direction is to investigate its potential as a cancer therapy. Further studies are needed to determine its effectiveness in vivo and to optimize its dosage and administration. Another potential direction is to investigate its effects on the immune system and inflammation in various disease states. Additionally, further studies are needed to determine the optimal conditions for 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid administration in experiments and to identify any potential side effects.
Scientific Research Applications
3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has a wide range of potential applications in scientific research. It has been used as a tool to study the effects of benzoic acid derivatives on biological systems. 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. It has also been used to study the effects of benzoic acid derivatives on the immune system and inflammation.
properties
IUPAC Name |
3-[2-(3-chlorophenoxy)propanoylamino]-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-6-7-12(17(21)22)8-15(10)19-16(20)11(2)23-14-5-3-4-13(18)9-14/h3-9,11H,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVWZUMLZDHWDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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